![molecular formula C20H21NO3S2 B6426521 N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-phenylethane-1-sulfonamide CAS No. 2327704-53-8](/img/structure/B6426521.png)
N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-phenylethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-phenylethane-1-sulfonamide” is a complex organic compound that contains a thiophene nucleus . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .
Molecular Structure Analysis
The molecular structure of “N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-phenylethane-1-sulfonamide” is complex. It contains a total of 40 bonds, including 23 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 sulfonamide .Scientific Research Applications
Medicinal Chemistry
Anti-Inflammatory and Anti-Psychotic Properties: Thiophene derivatives have been reported to possess anti-inflammatory and anti-psychotic properties . They can be used to develop drugs that help reduce inflammation and manage psychotic disorders.
Anti-Arrhythmic and Anti-Anxiety Properties: Thiophene-based compounds have also been found to have anti-arrhythmic and anti-anxiety effects . These properties make them potential candidates for the development of drugs for heart rhythm disorders and anxiety-related conditions.
Anti-Fungal and Antioxidant Properties: Thiophene derivatives exhibit anti-fungal and antioxidant properties . They can be used in the development of anti-fungal agents and antioxidants.
Estrogen Receptor Modulating and Anti-Mitotic Properties: Thiophene-based compounds have been shown to have estrogen receptor modulating and anti-mitotic properties . This makes them potential candidates for the development of drugs for hormone-related conditions and cancer treatment.
Material Science
Organic Semiconductors: Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They can be used in the development of materials for electronic devices.
Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . They contribute to the development of display and lighting technologies.
Industrial Chemistry
Corrosion Inhibitors: Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They can protect metals from corrosion, extending the lifespan of metal structures and components.
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, exhibiting properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some thiophene derivatives act as serotonin antagonists, influencing neurotransmitter activity .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Thiophene derivatives are generally soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile can influence the compound’s bioavailability and distribution within the body.
Result of Action
Thiophene derivatives are known to exhibit a wide range of effects at the molecular and cellular level due to their diverse biological activities .
properties
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S2/c22-20(17-9-5-2-6-10-17)19-12-11-18(25-19)15-21-26(23,24)14-13-16-7-3-1-4-8-16/h1-12,20-22H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUPZTYJABEETR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-phenylethane-1-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.